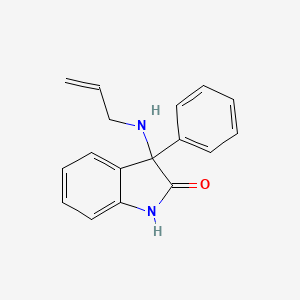
2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by its unique structure, which includes a phenyl group and a propenylamino group attached to the indole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)- can be achieved through various synthetic routes. One common method involves the reaction of 2H-indol-2-one with phenylhydrazine to form the corresponding hydrazone, which is then subjected to a cyclization reaction to yield the desired compound. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)- may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and automated process control can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered functional groups.
Substitution: The phenyl and propenylamino groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, oxindoles, and reduced indole compounds, each with distinct chemical and biological properties.
Scientific Research Applications
2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Indol-2-one: The parent compound, which lacks the phenyl and propenylamino groups.
1,3-Dihydro-2H-indol-2-one: A simpler derivative with only the indole core structure.
Oxindole: Another related compound with a similar core structure but different functional groups.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-phenyl-3-(2-propenylamino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl and propenylamino groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
62095-30-1 |
|---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-phenyl-3-(prop-2-enylamino)-1H-indol-2-one |
InChI |
InChI=1S/C17H16N2O/c1-2-12-18-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19-16(17)20/h2-11,18H,1,12H2,(H,19,20) |
InChI Key |
GREQCASHWMXCJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















